
FF-10101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FF-10101-01 est un nouvel inhibiteur irréversible de la tyrosine kinase 3 de type Fms (FLT3), une tyrosine kinase réceptrice. Ce composé a montré une efficacité significative contre les cellules de leucémie myéloïde aiguë (LMA) porteuses de mutations FLT3, y compris celles résistantes à d'autres inhibiteurs de FLT3 . Le composé forme une liaison covalente avec le résidu cystéine en position 695 de FLT3, conduisant à une inhibition sélective et puissante de la kinase .
Analyse Des Réactions Chimiques
Covalent Bond Formation with FLT3 Cysteine Residues
FF-10101 forms an irreversible covalent bond with Cys695 in the FLT3 kinase domain via a Michael addition reaction . This reaction involves:
- The α,β-unsaturated acrylamide group in this compound acting as a Michael acceptor.
- The thiol group (-SH) of Cys695 in FLT3 acting as a nucleophile, attacking the β-carbon of the acrylamide group.
This covalent interaction was confirmed through:
- X-ray crystallography of the this compound–FLT3 complex, showing electron density maps consistent with covalent bond formation .
- Mutagenesis studies (Cys695 → Ser695), which abolished this compound’s inhibitory activity .
Kinetic and Selectivity Profiling
This compound exhibits irreversible inhibition kinetics , demonstrated by sustained FLT3 phosphorylation suppression even after drug washout . Key comparative data:
Parameter | This compound | FLA-9430 (Non-covalent analog) |
---|---|---|
IC₅₀ (FLT3-ITD) | 2.4 nM | 99 nM |
IC₅₀ (FLT3-C695S) | 79 nM | 88 nM |
Reversibility | Irreversible | Reversible |
Selectivity : this compound shows >30-fold selectivity for FLT3 over 216 tested kinases, except FMS (IC₅₀ = 0.94 nM) and KIT (IC₅₀ = 2.0 nM) .
Structural Basis of Covalent Binding
The co-crystal structure (PDB: 5X02 ) reveals:
- The acrylamide group of this compound forms a covalent bond with Cys695 (bond length: ~1.8 Å).
- Hydrogen bonds between this compound and Glu692 (hinge region) and Asp698 (DFG motif) .
- Hydrophobic interactions with Leu616 , Val621 , and Phe830 stabilize the binding .
Reaction with FLT3 Ligand (FL)
This compound retains activity in the presence of FLT3 ligand (FL), unlike reversible inhibitors like quizartinib. This is attributed to:
- Covalent bond formation preventing ligand-induced conformational changes.
- IC₅₀ shift : this compound’s IC₅₀ increases from 2.4 nM (without FL) to 12 nM (with FL), compared to quizartinib’s shift from 1.2 nM to 98 nM .
Resistance Mutations and Reactivity
Resistance to this compound arises primarily from C695 mutations (e.g., C695S/Y/F), which prevent covalent bond formation . Other mutations (e.g., F691L, D835Y) do not confer resistance due to this compound’s covalent mechanism .
In Vitro and In Vivo Pharmacodynamic Evidence
- Cellular assays : this compound induces apoptosis in FLT3-ITD AML cell lines (MOLM-13, MV4-11) at 10–100 nM .
- Mouse models : Oral administration (10–30 mg/kg) achieves >90% FLT3 phosphorylation inhibition for 24 hours .
Comparative Analysis with Other Covalent Inhibitors
This compound’s acrylamide-based design contrasts with non-covalent FLT3 inhibitors (e.g., gilteritinib) and other covalent inhibitors (e.g., G856-8335) . Key distinctions:
Feature | This compound | G856-8335 |
---|---|---|
Target Residue | Cys695 | Cys695/Cys828 |
Reaction Type | Michael addition | Michael addition |
Selectivity (FLT3 vs KIT) | >10-fold | <5-fold |
Chemical Stability and Reactivity
This compound’s acrylamide group is stable in plasma but reacts selectively with FLT3 due to:
Applications De Recherche Scientifique
Inhibition of FLT3 Mutations
FF-10101 has shown potent inhibitory effects against human AML cell lines with FLT3 internal tandem duplication (FLT3-ITD) and various mutant FLT3-expressing cell lines. Specifically, it has been effective against:
- MOLM-13
- MOLM-14
- MV4-11
In preclinical studies, this compound demonstrated an IC50 value of 0.20 nM for wild-type FLT3 and 0.16 nM for FLT3-D835Y mutations, indicating high potency against these targets .
Efficacy Against Resistance Mutations
This compound is particularly noteworthy for its effectiveness against mutations that confer resistance to other FLT3 inhibitors, such as quizartinib. This includes:
- D835Y
- F691L
- Y842C/H
In mouse models implanted with cells expressing these mutations, this compound significantly inhibited tumor growth, showcasing its potential as a therapeutic agent for patients with resistant AML .
Clinical Evaluations
This compound is currently undergoing clinical trials (NCT03194685) to evaluate its safety and efficacy in patients with relapsed or refractory AML. Preliminary results have shown a composite complete response rate of 10% and an overall response rate of 12.5% among participants previously treated with other FLT3 inhibitors .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution in patients. The recommended phase 2 dose was established at 75 mg administered twice daily, with manageable side effects such as diarrhea and QT prolongation being noted .
Table 1: In Vitro Activity of this compound Against FLT3 Mutations
Mutation Type | IC50 (nM) |
---|---|
Wild-type FLT3 | 0.20 |
FLT3-D835Y | 0.16 |
FLT3-F691L | Not specified |
Other Kinases | Varies |
Table 2: Clinical Response Rates in Phase 1 Trials
Response Type | Percentage (%) |
---|---|
Composite Complete Response | 10 |
Overall Response Rate | 12.5 |
Case Study 1: Efficacy in Resistant AML
A study involving a cohort of patients with relapsed AML who had previously failed treatment with quizartinib showed that this compound could induce partial remission in several cases despite the presence of resistant mutations. This highlights its potential as a next-generation therapy for difficult-to-treat populations .
Case Study 2: Safety and Tolerability
In the ongoing clinical trials, this compound has been well-tolerated among participants, with manageable side effects allowing for continued administration without significant interruptions in treatment schedules .
Mécanisme D'action
FF-10101-01 exerts its effects by forming a covalent bond with the cysteine residue at position 695 of FLT3 . This irreversible inhibition prevents the activation of FLT3 and its downstream signaling pathways, which are crucial for the proliferation and survival of AML cells . The compound is effective against most types of FLT3 activating mutations and is minimally vulnerable to resistance induced by FLT3 ligand .
Comparaison Avec Des Composés Similaires
FF-10101-01 est unique en son inhibition irréversible de FLT3 par liaison covalente avec le résidu cystéine . Des composés similaires incluent le quizartinib et le gilteritinib, qui sont également des inhibiteurs de FLT3 mais sont sensibles aux mutations de résistance . This compound-01 a montré une efficacité contre un éventail plus large de mutations FLT3, y compris celles résistantes à d'autres inhibiteurs .
Méthodes De Préparation
La synthèse de FF-10101-01 implique la formation d'une liaison covalente avec le résidu cystéine à proximité du site actif de FLT3 . La voie de synthèse comprend l'incorporation d'un groupe acryloyle qui facilite cette liaison covalente . Les détails spécifiques sur les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public.
Propriétés
Numéro CAS |
1472797-69-5 |
---|---|
Formule moléculaire |
C29H38N8O2 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |
InChI |
InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35) |
Clé InChI |
HJFSVYUFOXAVAA-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
SMILES isomérique |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |
SMILES canonique |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FF-10101; FF 10101; FF10101. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.